molecular formula C17H17N7O4S B2866115 4-(morpholine-4-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide CAS No. 1448071-81-5

4-(morpholine-4-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide

Cat. No.: B2866115
CAS No.: 1448071-81-5
M. Wt: 415.43
InChI Key: QXVRDJTXYZJMII-UHFFFAOYSA-N
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Description

4-(morpholine-4-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide is a synthetic organic compound that features a triazole ring, a pyrimidine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles.

    Synthesis of the Pyrimidine Ring: This step often involves the condensation of appropriate aldehydes or ketones with amidines.

    Coupling Reactions: The triazole and pyrimidine rings are then coupled using cross-coupling reactions such as Suzuki or Heck reactions.

    Introduction of the Benzamide Group: This can be done through amide bond formation using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(morpholine-4-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzamide or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: This compound could be used in biochemical assays to study enzyme inhibition or protein-ligand interactions.

    Materials Science: It might be utilized in the synthesis of novel materials with unique electronic or photophysical properties.

    Pharmaceuticals: Potential use as an active pharmaceutical ingredient (API) in drug formulations.

Mechanism of Action

The mechanism of action of 4-(morpholine-4-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide would depend on its specific application. In medicinal chemistry, it might act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate binding.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    Disrupting Protein-Protein Interactions: Binding to specific protein domains and disrupting their interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-4-(methylsulfonyl)benzamide: Similar structure but with a methylsulfonyl group instead of a morpholinosulfonyl group.

    N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-4-(ethylsulfonyl)benzamide: Similar structure but with an ethylsulfonyl group.

Uniqueness

4-(morpholine-4-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide is unique due to the presence of the morpholinosulfonyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness could translate to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O4S/c25-17(22-15-9-16(20-11-19-15)24-12-18-10-21-24)13-1-3-14(4-2-13)29(26,27)23-5-7-28-8-6-23/h1-4,9-12H,5-8H2,(H,19,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVRDJTXYZJMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NC=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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